2-(1-Aminoethyl)-6-methylphenol
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Overview
Description
Phenol, 2-(1-aminoethyl)-6-methyl-, (S)- (9CI) is a chiral organic compound with a phenolic structure It is characterized by the presence of an aminoethyl group at the second position and a methyl group at the sixth position on the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-(1-aminoethyl)-6-methyl-, (S)- (9CI) typically involves the following steps:
Starting Material: The synthesis begins with a suitable phenol derivative.
Amination: Introduction of the aminoethyl group can be achieved through reductive amination, where the phenol derivative is reacted with an appropriate aldehyde or ketone in the presence of a reducing agent such as sodium borohydride.
Methylation: The methyl group is introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
In industrial settings, the production of Phenol, 2-(1-aminoethyl)-6-methyl-, (S)- (9CI) may involve:
Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.
Continuous Flow Reactors: Employing continuous flow reactors for large-scale production to ensure consistent quality and yield.
Purification: Advanced purification techniques such as crystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-(1-aminoethyl)-6-methyl-, (S)- (9CI) undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to quinones using oxidizing agents like potassium permanganate.
Reduction: The amino group can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated phenols.
Scientific Research Applications
Phenol, 2-(1-aminoethyl)-6-methyl-, (S)- (9CI) has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Phenol, 2-(1-aminoethyl)-6-methyl-, (S)- (9CI) exerts its effects involves:
Molecular Targets: Interaction with specific enzymes and receptors in biological systems.
Pathways: Modulation of biochemical pathways, including oxidative stress response and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- Phenol, 2-(1-aminoethyl)-4-methoxy-, (S)- (9CI)
- Phenol, 2-(1-aminoethyl)-3-methoxy-, (S)- (9CI)
Uniqueness
Phenol, 2-(1-aminoethyl)-6-methyl-, (S)- (9CI) is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
2-(1-aminoethyl)-6-methylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-6-4-3-5-8(7(2)10)9(6)11/h3-5,7,11H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASHASMPKPHWKEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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